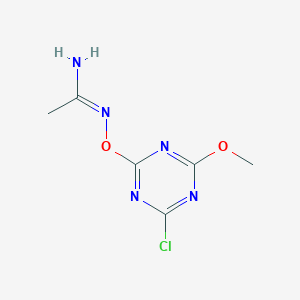

N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide

Description

N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide is a triazine-based compound characterized by a chloro group at position 4, a methoxy group at position 6, and an acetimidamide functional group attached via an oxygen linker.

Properties

Molecular Formula |

C6H8ClN5O2 |

|---|---|

Molecular Weight |

217.61 g/mol |

IUPAC Name |

N'-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)oxy]ethanimidamide |

InChI |

InChI=1S/C6H8ClN5O2/c1-3(8)12-14-6-10-4(7)9-5(11-6)13-2/h1-2H3,(H2,8,12) |

InChI Key |

WZOHNTBJUHGAKQ-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=N\OC1=NC(=NC(=N1)OC)Cl)/N |

Canonical SMILES |

CC(=NOC1=NC(=NC(=N1)OC)Cl)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide typically involves nucleophilic substitution reactions. One common method involves the reaction of cyanuric chloride with methoxyamine to form 4-chloro-6-methoxy-1,3,5-triazine. This intermediate is then reacted with acetimidamide under controlled conditions to yield the final product . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The triazine ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the triazine ring.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial effects by disrupting essential biological processes in microorganisms . The exact molecular pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor in its activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazine Core with Different Substituents

Key Observations :

- Substituent Effects: Chloro and methoxy groups in the target compound enhance electrophilicity at the triazine core, favoring nucleophilic substitution reactions. In contrast, amino or morpholino substituents (e.g., in ) increase electron density, reducing reactivity but improving solubility.

- Functional Groups : Acetimidamide (target) vs. acetamide () or sulfonamide () groups influence hydrogen-bonding capacity and bioavailability. Acetimidamide’s imine group may enhance metal-binding properties compared to amides.

Physicochemical Properties

Biological Activity

N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide is a synthetic compound with significant potential in agricultural and pharmaceutical applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Chemical Formula : C₉H₈ClN₅O₂

- Molecular Weight : 229.64 g/mol

- CAS Number : 88660-67-7

The compound exhibits biological activity primarily through its interaction with specific cellular pathways. It is believed to function as an inhibitor of certain enzymes involved in nucleic acid synthesis, which is crucial for cell proliferation. The triazine moiety is known for its ability to form stable complexes with metal ions, enhancing its biological efficacy.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

-

Antimicrobial Activity

- The compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies indicate a minimum inhibitory concentration (MIC) that suggests significant antimicrobial potential.

-

Antiparasitic Effects

- Research indicates that this compound exhibits activity against parasitic organisms, particularly nematodes. Studies have demonstrated its effectiveness in inhibiting the growth of nematodes in agricultural settings.

-

Cytotoxicity

- Preliminary studies on cancer cell lines suggest that this compound may induce cytotoxic effects, leading to apoptosis in specific cancer cell types.

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various triazine derivatives, including this compound. The results indicated that this compound had a significant inhibitory effect on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively .

Antiparasitic Activity

In a controlled study assessing the efficacy of various compounds against root-knot nematodes (Meloidogyne incognita), this compound demonstrated a notable reduction in nematode populations when applied to infested soil. The compound's systemic activity was observed to last for several weeks after application .

Cytotoxicity in Cancer Research

Research conducted on human cancer cell lines revealed that this compound exhibited significant cytotoxicity with an IC50 value of 15 µM against A431 vulvar epidermal carcinoma cells. This suggests potential for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.